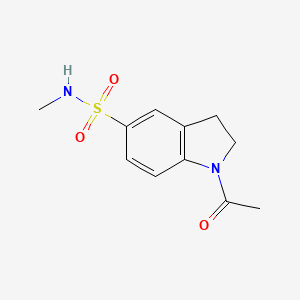

1-acetyl-N-methylindoline-5-sulfonamide

Description

Overview of the Indoline (B122111) and Sulfonamide Scaffolds in Medicinal Chemistry Research

The indoline and sulfonamide scaffolds are cornerstones in the field of medicinal chemistry, each contributing unique properties to the design of new drugs. The indoline structure, a bicyclic heterocyclic amine, is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. cymitquimica.combldpharm.com Its rigid, three-dimensional shape allows it to interact with a variety of biological targets. bldpharm.com Researchers have successfully incorporated the indoline nucleus into agents with anticancer, anti-inflammatory, antioxidant, and anticoagulant properties. cymitquimica.com The versatility of the indoline ring system makes it a valuable building block in the synthesis of complex molecular architectures for drug discovery. cymitquimica.comapolloscientific.co.uk

Similarly, the sulfonamide group (-SO₂NH₂) is a key functional group in a multitude of clinically approved drugs. Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds have been developed to treat a wide range of conditions, including viral infections, cancer, inflammatory diseases, and cardiovascular disorders. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, enabling it to bind to various enzyme active sites. This has led to its use in the design of enzyme inhibitors, such as those targeting carbonic anhydrase. The continued exploration of both indoline and sulfonamide scaffolds highlights their enduring importance in the development of novel therapeutic agents. cymitquimica.com

Academic Significance of 1-Acetyl-N-Methylindoline-5-Sulfonamide within Indoline-Sulfonamide Research

While specific academic studies focusing exclusively on this compound are not extensively documented in publicly available research, its chemical structure places it firmly within the academically significant class of indoline-5-sulfonamides. Research into this class of compounds has revealed potent biological activities, particularly as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers.

A key precursor, 1-acetylindoline-5-sulfonamide (B184761) , has been synthesized as an intermediate in the development of more complex indoline-5-sulfonamide (B1311495) analogs. The synthesis involves the interaction of a sulfochloride with ammonia (B1221849) in tetrahydrofuran (B95107) (THF), resulting in the formation of 1-acetylindoline-5-sulfonamide with a high yield. This intermediate can then be hydrolyzed to produce indoline-5-sulfonamide.

The academic interest in N-acylated indoline-5-sulfonamides lies in their potential to selectively inhibit tumor-associated CA isoforms, such as CA IX and CA XII. These enzymes play a crucial role in the survival and proliferation of cancer cells in hypoxic (low oxygen) environments. By inhibiting these enzymes, compounds from this class can disrupt the pH balance within tumors, potentially leading to cancer cell death and overcoming resistance to chemotherapy.

For instance, certain 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against CA IX and CA XII in the nanomolar range. The data below illustrates the inhibitory constants (Ki) for representative 1-acylated indoline-5-sulfonamides against various human CA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 4d | >10000 | 101.3 | 240.5 | 41.3 |

| 4g | 487.3 | 43.8 | 179.4 | 45.9 |

| 4h | 1251 | 51.2 | 201.7 | 42.6 |

| Data sourced from a study on indoline-5-sulfonamide analogs. |

Given this context, this compound represents a specific molecular variation within a class of compounds with demonstrated and significant academic interest. Further research could explore how the N-methylation of the sulfonamide group, in conjunction with the 1-acetyl group, influences the inhibitory activity and selectivity towards different carbonic anhydrase isoforms.

Historical Context of Sulfonamide and Indoline Derivatives in Drug Discovery Research

The history of sulfonamide derivatives in drug discovery is a landmark in the history of medicine. The journey began in the 1930s with the discovery of Prontosil, a red dye that was found to have antibacterial effects. This discovery, which led to a Nobel Prize for Gerhard Domagk, ushered in the era of antibacterial chemotherapy. It was soon discovered that Prontosil was a prodrug, being metabolized in the body to the active compound sulfanilamide. This led to a "sulfa craze," with numerous sulfonamide derivatives being synthesized and used to treat bacterial infections, saving countless lives before the widespread availability of penicillin. The development of sulfonamides also spurred the establishment of more rigorous drug safety testing, following the "elixir sulfanilamide" disaster of 1937.

The indoline scaffold, while not having a single defining "discovery moment" akin to sulfonamides, has a rich history rooted in the study of natural products. bldpharm.com The indole (B1671886) nucleus, from which indoline is derived, is a fundamental component of many biologically active natural products, including the amino acid tryptophan and the neurotransmitter serotonin. Early research into these natural products laid the groundwork for the synthesis and investigation of a vast number of indole and indoline derivatives. In recent decades, the indoline scaffold has gained increasing recognition as a "privileged structure" in medicinal chemistry, with its presence in a growing number of approved drugs and clinical candidates for a variety of diseases, including cancer and cardiovascular conditions. bldpharm.com The historical development of both sulfonamide and indoline chemistry underscores their profound impact on drug discovery and their continued relevance in modern pharmaceutical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-N-methyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-7-10(3-4-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFJZPFCCXMFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of the 1 Acetyl N Methylindoline 5 Sulfonamide Scaffold

Established Synthetic Routes to the 1-Acetylindoline-5-Sulfonamide (B184761) Core

The synthesis of the 1-acetylindoline-5-sulfonamide core is a multi-step process that hinges on the careful functionalization of the indoline (B122111) ring system. The most established route involves a sequence of N-protection, electrophilic aromatic substitution, and amidation of the resulting sulfonyl chloride. nih.govmdpi.com

Strategies for Indoline Ring Formation and Functionalization

The synthesis typically commences with the commercially available indoline. The indoline ring exhibits chemical properties similar to N-substituted anilines, making its nitrogen atom a key site for initial functionalization. nih.gov To direct subsequent electrophilic substitution reactions to the benzene (B151609) portion of the molecule and prevent side reactions at the nitrogen, a protection strategy is employed. The most common approach is the N-acylation of indoline, which also serves to introduce the desired 1-acetyl group at the outset of the synthesis. nih.govmdpi.com This protection deactivates the nitrogen, making the aromatic ring more susceptible to electrophilic attack.

Regioselective Sulfonylation Reactions at the Indoline-5-Position

Once the indoline nitrogen is protected, the next critical step is the introduction of the sulfonyl group onto the aromatic ring. Due to the ortho-, para-directing nature of the N-acetyl group, electrophilic substitution occurs preferentially at the C5 position (para to the nitrogen). The standard method for this transformation is treatment with chlorosulfuric acid. nih.govmdpi.com This reaction proceeds with good yield and high regioselectivity, leading to the formation of 1-acetylindoline-5-sulfonyl chloride. nih.gov

The reaction sequence is outlined below:

N-Acylation: Indoline is treated with acetic anhydride (B1165640) to yield 1-acetylindoline (B31821) quantitatively. nih.govmdpi.com

Sulfonylation: The resulting 1-acetylindoline is then reacted with chlorosulfuric acid to produce 1-acetylindoline-5-sulfonyl chloride in high yield (e.g., 81%). nih.gov

Amidation: The intermediate sulfonyl chloride is subsequently reacted with an ammonia (B1221849) source, such as aqueous ammonium (B1175870) hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF), to form the primary sulfonamide, 1-acetylindoline-5-sulfonamide, with yields reported as high as 89%. nih.govmdpi.com

While chlorosulfonation is the most direct route for this specific scaffold, other methods for sulfonylation of indoles have been developed, highlighting the importance of regiocontrol. acs.org For instance, copper-mediated C4–H sulfonylation and iodine-mediated C2 sulfonylation of indoles have been reported, demonstrating that the site of functionalization can be controlled by the choice of catalyst and directing groups. acs.orgacs.org More recent methods have also explored the direct introduction of a primary sulfonamide group into electron-rich aromatics like indoles using an in-situ generated N-sulfonylamine as the electrophile. nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1. N-Acylation | Indoline | Acetic anhydride | 1-Acetylindoline | Quantitative |

| 2. Sulfonylation | 1-Acetylindoline | Chlorosulfuric acid | 1-Acetylindoline-5-sulfonyl chloride | 81 |

| 3. Amidation | 1-Acetylindoline-5-sulfonyl chloride | NH₄OH, THF, room temperature | 1-Acetylindoline-5-sulfonamide | 89 |

N-Acylation Approaches for 1-Acetyl Group Introduction

As mentioned, the introduction of the 1-acetyl group is often performed as the initial step via N-acylation with acetic anhydride. nih.govmdpi.com This serves the dual purpose of protecting the indoline nitrogen and installing a key functional group of the target scaffold. While this is the most direct method in this specific synthesis, a variety of N-acylation techniques for indoles and related heterocycles have been developed. These include the use of acid chlorides in the presence of a base, or direct coupling with carboxylic acids using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net Palladium-catalyzed carbonylative coupling of sulfonyl azides with indoles has also been shown to produce N-acylsulfonamides. acs.org Another approach involves the use of N-acylbenzotriazoles, which are efficient neutral coupling reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net

Advanced Synthetic Strategies for N-Methylation and Sulfonamide Derivatization

Further functionalization of the 1-acetylindoline-5-sulfonamide scaffold often involves methylation at one of its two nitrogen atoms. The choice of reagents and reaction conditions determines the site of methylation.

Introduction of the N-Methyl Group on the Indoline Nitrogen

Methylation of the indoline nitrogen in related scaffolds is a common transformation. nih.govacs.org A variety of methylating agents can be employed for this purpose. Traditional reagents like methyl iodide and dimethyl sulfate (B86663) are effective but possess significant toxicity. thieme-connect.com Greener and safer alternatives have gained prominence, such as dimethyl carbonate (DMC), which can methylate NH-containing heterocycles. st-andrews.ac.uk Another reported method uses N,N-dimethylformamide dimethylacetal (DMF-DMA) as a methylating agent for NH-containing heterocycles, including indoles. thieme-connect.com More recently, phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and easy-to-handle solid reagent for the monoselective N-methylation of indoles and amides under mild basic conditions (e.g., with Cs₂CO₃). nih.govresearchgate.net

Functionalization of the Sulfonamide Nitrogen for N-Methylation

The nitrogen of the sulfonamide group is also a key site for derivatization. The acidity of the sulfonamide protons facilitates its alkylation. N-methylation of primary sulfonamides can be achieved using various methods. For instance, N,N-dimethylformamide dimethylacetal (DMF-DMA) has been shown to selectively methylate the more acidic sulfonamide NH group over other nitrogen sites in a molecule by controlling the reaction temperature. thieme-connect.com Nickel-catalyzed N-methylation of sulfonamides using di-tert-butyl peroxide (DTBP) as a methyl source has also been reported. researchgate.net

It is noted that sulfonamides can undergo multiple alkylations. The monomethylated sulfonamide often readily undergoes a second methylation due to the lower pKa of sulfonamides compared to other amides, leading to bis-methylated products under certain conditions. nih.govacs.org Achieving monoselective N-methylation can be a challenge, and methodologies have been developed to address this, often exploring different alkylating agents and reaction conditions. nih.gov

| Nitrogen Site | Methylating Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Indole NH | N,N-Dimethylformamide dimethylacetal (DMF-DMA) | Heating | Generates its own base; byproducts are easily removed. | thieme-connect.com |

| Indole NH | Phenyl trimethylammonium iodide (PhMe₃NI) | Cs₂CO₃, Toluene, 120 °C | Safe, non-toxic solid reagent; high yields and monoselectivity. | nih.gov |

| Sulfonamide NH₂ | N,N-Dimethylformamide dimethylacetal (DMF-DMA) | 60 °C | Regioselective methylation on the more acidic sulfonamide NH. | thieme-connect.com |

| Sulfonamide NH₂ | Di-tert-butyl peroxide (DTBP) | Nickel catalyst | Utilizes a methyl radical source. | researchgate.net |

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the 1-acetyl-N-methylindoline-5-sulfonamide scaffold, derivatization at key positions allows for a systematic exploration of the chemical space and the identification of substituents that enhance potency and selectivity.

The nitrogen atom at the 1-position of the indoline ring is a common site for chemical modification. Acylation of the indoline nitrogen is a key step in the synthesis of many derivatives. mdpi.comnih.gov For instance, the reaction of indoline with acetic anhydride results in the formation of 1-acetylindoline. nih.gov This acetyl group can be further modified or replaced with other acyl groups to investigate the impact on biological activity.

The synthesis of a library of 1-acylindoline-5-sulfonamides has been achieved by acylating indoline-5-sulfonamide (B1311495) with various acyl chlorides in the presence of pyridine. mdpi.comnih.gov This approach allows for the introduction of a diverse range of substituents at the N-1 position. For example, benzoyl, 4-chlorobenzoyl, and 3,4-dichlorobenzoyl groups have been successfully introduced. nih.gov

Table 1: Examples of N-1 Acyl Modifications on the Indoline-5-sulfonamide Scaffold

| Entry | Acyl Group | Resulting Compound |

| 1 | Acetyl | 1-acetylindoline-5-sulfonamide |

| 2 | Benzoyl | 1-benzoylindoline-5-sulfonamide |

| 3 | 4-Chlorobenzoyl | 1-(4-chlorobenzoyl)indoline-5-sulfonamide |

| 4 | 3,4-Dichlorobenzoyl | 1-(3,4-dichlorobenzoyl)indoline-5-sulfonamide |

This table illustrates various acyl groups that can be introduced at the N-1 position of the indoline-5-sulfonamide core to explore structure-activity relationships.

The sulfonamide group at the 5-position of the indoline ring is another critical site for derivatization. The synthesis of the parent 1-acetylindoline-5-sulfonamide involves the chlorosulfonylation of 1-acetylindoline with chlorosulfonic acid to yield 1-acetylindoline-5-sulfonyl chloride. mdpi.comnih.gov This intermediate can then be reacted with various amines to generate a library of sulfonamide derivatives.

For SAR studies, a range of primary and secondary amines can be employed to explore the impact of different substituents on the sulfonamide nitrogen. This allows for the investigation of factors such as steric bulk, electronics, and hydrogen bonding potential on the compound's biological activity. The general synthetic approach involves the coupling of a sulfonyl chloride with an appropriate amine. nih.gov

Table 2: Representative Substitutions on the Sulfonamide Moiety of the 1-Acetylindoline Scaffold

| Entry | Amine | Sulfonamide Substituent (R) |

| 1 | Ammonia | -NH2 |

| 2 | Methylamine | -NHCH3 |

| 3 | Cyclohexylamine | -NH-Cyclohexyl |

| 4 | Isopentylamine | -NH-Isopentyl |

This table showcases a variety of substituents that can be incorporated onto the sulfonamide nitrogen, enabling a detailed exploration of the structure-activity landscape.

Modifications to the indoline ring itself, beyond the N-1 and C-5 positions, can also be explored to refine biological activity. While direct functionalization of the this compound ring can be challenging, synthetic strategies often involve the use of pre-functionalized indole or indoline precursors.

For instance, substitutions at other positions on the benzene ring of the indoline nucleus can be introduced prior to the key synthetic steps of acylation and sulfonylation. acs.org The regioselectivity of such reactions is a key consideration. acs.org For example, copper-mediated C4-H sulfonylation of indoles has been reported, offering a method for introducing sulfonyl groups at the C4-position. acs.org

Convergent and Enantioselective Synthetic Considerations for Indoline-Based Scaffolds

Enantioselective synthesis is critical when a specific stereoisomer is responsible for the desired biological activity. Various methods have been developed for the enantioselective synthesis of indoline scaffolds. acs.orgnih.gov Gold-catalyzed enantioselective synthesis has been used to produce polycyclic indoline skeletons. nih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, divergent cycloaddition reactions of indoles with 1,2-diaza-1,3-dienes, catalyzed by Zn(II), can produce different types of polycyclic fused indoline scaffolds. acs.orgnih.gov

Spectroscopic and Structural Elucidation of 1 Acetyl N Methylindoline 5 Sulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-acetyl-N-methylindoline-5-sulfonamide, the spectrum is expected to exhibit distinct signals corresponding to the acetyl, N-methyl, indoline (B122111) ring, and sulfonamide protons.

The chemical shifts (δ) are influenced by the electron density around the proton. Electron-withdrawing groups, such as the acetyl and sulfonamide moieties, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

Based on data from analogous structures, the following proton signals are anticipated:

Acetyl Protons (-COCH₃): A sharp singlet is expected around δ 2.2 ppm.

N-Methyl Protons (-SO₂NHCH₃): A singlet or a doublet (if coupled to the NH proton) is predicted in the region of δ 2.5-2.8 ppm.

Indoline Protons (C3-H₂ and C2-H₂): The methylene (B1212753) protons of the indoline ring will appear as triplets, typically with C3-H₂ around δ 3.1-3.3 ppm and C2-H₂ further downfield around δ 4.1-4.3 ppm due to the influence of the adjacent nitrogen atom of the amide.

Aromatic Protons (C4-H, C6-H, C7-H): The protons on the benzene (B151609) ring of the indoline core will appear in the aromatic region (δ 7.0-8.0 ppm). The C7-H proton is expected to be a doublet, while the C6-H proton will likely be a doublet of doublets, and the C4-H will be a singlet or a narrow doublet.

Sulfonamide Proton (-SO₂NH-): A broad singlet, the chemical shift of which can be concentration and solvent-dependent, is expected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl (-COCH₃) | ~2.2 | Singlet |

| N-Methyl (-SO₂NHCH₃) | ~2.6 | Singlet/Doublet |

| C3-H₂ | ~3.2 | Triplet |

| C2-H₂ | ~4.2 | Triplet |

| Aromatic (C4, C6, C7) | 7.2 - 7.8 | Multiplets |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

For this compound, the key expected signals are:

Carbonyl Carbon (-C=O): This will be one of the most downfield signals, typically appearing around δ 168-170 ppm.

Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 115-145 ppm region. The carbon atom attached to the sulfonamide group (C5) will be deshielded.

Indoline Carbons (C2 and C3): The methylene carbons of the indoline ring are expected around δ 50-55 ppm (C2) and δ 28-32 ppm (C3).

Acetyl Methyl Carbon (-COCH₃): This methyl carbon will appear upfield, around δ 24 ppm.

N-Methyl Carbon (-SO₂NHCH₃): The N-methyl carbon is expected to resonate in the region of δ 29-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | ~169 |

| Aromatic (C4, C5, C6, C7, C3a, C7a) | 115 - 145 |

| C2 | ~53 |

| C3 | ~30 |

| Acetyl Methyl (-COCH₃) | ~24 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the acetyl protons and the carbonyl carbon would confirm the acetyl group. Correlations between the indoline protons and the aromatic carbons would verify the indoline ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This can be used to confirm stereochemistry and conformation. For example, a NOESY correlation between the N-methyl protons and a specific aromatic proton could help define the orientation of the sulfonamide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured, which allows for the determination of the molecular formula.

For this compound (C₁₁H₁₄N₂O₃S), the expected exact mass of the molecular ion [M]⁺ would be approximately 254.0725 g/mol . The observation of this ion would be strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. Common fragmentation pathways for this molecule might include:

Loss of the acetyl group (CH₃CO•)

Cleavage of the sulfonamide group (SO₂NHCH₃)

Fragmentation of the indoline ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.

For this compound, the key expected IR absorption bands are:

N-H Stretch (Sulfonamide): A peak in the region of 3200-3300 cm⁻¹.

C-H Stretches (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

C=O Stretch (Amide): A strong, sharp peak around 1650-1670 cm⁻¹.

S=O Stretches (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group, typically found at approximately 1330-1360 cm⁻¹ (asymmetric stretch) and 1140-1170 cm⁻¹ (symmetric stretch).

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

|---|---|

| N-H (Sulfonamide) | ~3250 |

| C=O (Amide) | ~1660 |

| S=O (asymmetric) | ~1340 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

While a crystal structure for this compound is not publicly available, analysis of related sulfonamide structures reveals common features. A crystal structure would confirm:

The bond lengths and angles of the entire molecule.

The conformation of the indoline ring (typically a puckered envelope).

The orientation of the acetyl and N-methylsulfonamide substituents.

The intermolecular interactions in the solid state, such as hydrogen bonding involving the sulfonamide N-H group and the carbonyl oxygen, which dictate the crystal packing. For instance, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, N—H···N hydrogen-bonding interactions are observed, leading to the formation of a three-dimensional network. carlroth.com

Advanced Spectroscopic Techniques for Isomeric and Conformational Analysis

The unambiguous determination of isomeric and conformational preferences in complex molecules like this compound and its analogues is crucial for understanding their structure-activity relationships. While basic spectroscopic methods provide foundational structural information, advanced techniques, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) and computational modeling, are indispensable for a detailed elucidation of their three-dimensional architecture in solution.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for establishing the precise connectivity of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to assemble the molecular framework. sdsu.eduepfl.ch

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the indoline ring system, for instance, between the protons at positions 2, 3, 4, 6, and 7. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. This technique allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, in this compound, HMBC could show correlations from the N-acetyl methyl protons to the acetyl carbonyl carbon and the C2 and C7a carbons of the indoline ring, as well as correlations from the N-methyl protons to the sulfonamide sulfur-bearing carbon (C5).

A significant aspect of the conformational analysis of N-acetylindoline derivatives is the restricted rotation around the N-C(O) amide bond. This hindered rotation can lead to the existence of two distinct conformers, often referred to as E and Z isomers, where the acetyl group is oriented either away from or towards the benzene ring, respectively. scielo.org.mx Dynamic NMR studies at varying temperatures can be employed to study the interchange between these conformers and to determine the rotational energy barrier. nih.gov

To probe the spatial arrangement of atoms and determine the preferred conformation, Nuclear Overhauser Effect (NOE) spectroscopy is the premier technique. NOE detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity. slideshare.net For this compound, NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY/ROESY, would be critical in establishing the orientation of the N-acetyl and N-methylsulfonamide groups relative to the indoline ring.

For instance, in the case of N-acetylindoline analogues, irradiation of the N-acetyl methyl protons would result in an NOE enhancement of the H7 proton if the acetyl group is oriented towards the benzene moiety (the Z-conformer). Conversely, an NOE between the N-acetyl methyl protons and the H2 protons of the indoline ring would suggest an E-conformation.

In conjunction with experimental NMR data, computational chemistry plays a vital role in conformational analysis. Molecular mechanics and Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule, identify low-energy conformers, and predict their relative populations. nih.govmdpi.com These theoretical models can then be validated by comparing the calculated interproton distances with the experimentally observed NOE intensities.

The following interactive data tables illustrate the application of these advanced spectroscopic techniques for the structural and conformational elucidation of this compound.

Table 1: Application of 2D NMR for Structural Elucidation of this compound

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Identify ¹H-¹H spin systems | Correlations between H-2 and H-3; H-3 and H-4; H-6 and H-7 within the indoline ring. |

| HSQC | Correlate protons to their directly attached carbons | C-2 with H-2; C-3 with H-3; C-4 with H-4; C-6 with H-6; C-7 with H-7; N-CH₃ with its protons; Acetyl-CH₃ with its protons. |

| HMBC | Establish long-range ¹H-¹³C connectivities | Acetyl-CH₃ protons to the acetyl C=O; N-CH₃ protons to C-5; H-4 to C-5 and C-7a; H-6 to C-5 and C-7a; H-7 to C-5 and C-1. |

Table 2: Representative NOE Correlations for Conformational Analysis of this compound

| Irradiated Protons | Observed NOE to Proton(s)... | Inferred Conformation/Proximity |

| N-Acetyl-CH₃ | H-7 | Indicates a Z-conformer where the acetyl group is oriented towards the benzene ring. |

| N-Acetyl-CH₃ | H-2 | Suggests an E-conformer where the acetyl group is oriented away from the benzene ring. |

| N-Methyl (sulfonamide) | H-4 | Proximity of the N-methyl group to the H-4 proton on the indoline ring. |

| N-Methyl (sulfonamide) | H-6 | Proximity of the N-methyl group to the H-6 proton on the indoline ring. |

| H-4 | H-3 | Confirms the connectivity and spatial relationship within the five-membered ring. |

By integrating the data from these advanced spectroscopic methods with computational modeling, a comprehensive and detailed three-dimensional structural and conformational model of this compound and its analogues can be constructed. This level of analysis is fundamental for understanding the molecule's chemical properties and biological interactions.

Computational Chemistry and Theoretical Investigations of 1 Acetyl N Methylindoline 5 Sulfonamide Derivatives

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior and stability of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearchgate.netscispace.com This process involves finding the lowest energy conformation, which corresponds to the most probable structure of the molecule. scispace.com For sulfonamide derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov The accuracy of these calculations is often validated by comparing the theoretical results with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net These optimized geometries serve as the foundation for further computational analyses. scispace.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.netmdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. researchgate.net For sulfonamide derivatives, FMO analysis helps in understanding their electronic properties and potential for charge transfer within the molecule. irjweb.comresearchgate.net The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule. nih.gov

Below is an interactive data table showcasing typical HOMO-LUMO energy gaps for related sulfonamide derivatives, illustrating how structural modifications can influence electronic properties.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.25 | -1.50 | 4.75 |

| Derivative B | -6.50 | -1.25 | 5.25 |

| Derivative C | -6.10 | -1.80 | 4.30 |

| Derivative D | -6.75 | -1.10 | 5.65 |

Note: The data in this table is illustrative and represents typical values found for sulfonamide derivatives in computational studies.

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govisroset.orgbas.bg The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govunn.edu.ng Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the structure of synthesized compounds and to understand the electronic environment of different atoms within the molecule. unn.edu.ngmdpi.com Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects, which can also be modeled computationally. unn.edu.ngmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.orgnih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.netnih.gov

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In sulfonamide derivatives, these regions are typically located around electronegative atoms like oxygen and nitrogen. researchgate.netchemrxiv.org

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms. chemrxiv.org

Neutral Regions (Green): These areas have a near-zero potential. nih.gov

By identifying these reactive sites, MEP analysis provides insights into how a molecule might interact with other molecules, such as biological receptors. nih.govnih.gov

Conformational Analysis and Isomerization Studies (e.g., E/Z Configuration)

Many molecules, including derivatives of 1-acetyl-N-methylindoline-5-sulfonamide, can exist in different spatial arrangements or conformations due to rotation around single bonds. nih.govresearchgate.net Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them. scispace.comnih.gov

Furthermore, for molecules containing double bonds or amide bonds, the possibility of E/Z (trans/cis) isomerization exists. nih.govnih.gov Theoretical calculations can determine the relative stability of these isomers. For instance, in some sulfonamide derivatives, the E isomer has been found to be energetically more favorable than the Z isomer. nih.gov These studies are crucial as different isomers can exhibit distinct biological activities.

Global Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. mdpi.commdpi.com

Chemical Softness (S): The reciprocal of hardness ( 1/η ). Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.comorientjchem.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment ( χ²/2η ). irjweb.comresearchgate.net

These descriptors allow for a comparative analysis of the reactivity of different sulfonamide derivatives, aiding in the design of molecules with desired chemical properties. orientjchem.org

An interactive table of calculated global reactivity descriptors for hypothetical sulfonamide derivatives is presented below.

| Derivative | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Derivative E | 7.0 | 1.5 | 4.25 | 2.75 | 0.36 | 3.28 |

| Derivative F | 6.8 | 1.2 | 4.00 | 2.80 | 0.36 | 2.86 |

| Derivative G | 7.2 | 1.8 | 4.50 | 2.70 | 0.37 | 3.75 |

| Derivative H | 6.9 | 1.4 | 4.15 | 2.75 | 0.36 | 3.13 |

Note: This data is for illustrative purposes to demonstrate the application of global reactivity descriptors in computational studies of sulfonamide derivatives.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational chemistry method used to visualize and understand the nature of non-covalent interactions within a molecule and between molecules. mdpi.com This analysis is crucial for elucidating the forces that govern molecular conformation, stability, and intermolecular recognition. The method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG), which helps to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. mdpi.com

In the context of this compound and its derivatives, NCI analysis provides valuable insights into the intramolecular and intermolecular interactions that dictate their three-dimensional structure and potential binding modes with biological targets. The analysis typically generates 3D plots where isosurfaces represent different types of non-covalent interactions. These surfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing (attractive) and destabilizing (repulsive) interactions.

A typical color code for NCI plots is as follows:

Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weaker van der Waals interactions.

Red isosurfaces signify repulsive interactions, often found in sterically hindered regions or within ring structures.

Theoretical investigations of molecules with similar functional groups, such as other sulfonamide and indole (B1671886) derivatives, have demonstrated the utility of NCI analysis in identifying key interactions. mdpi.comresearchgate.net For instance, studies on related sulfonamides have highlighted the importance of hydrogen bonds involving the sulfonamide group (SO₂NH) and π-stacking interactions associated with aromatic rings. mdpi.com

For this compound, the primary sites for non-covalent interactions would involve the acetyl group, the sulfonamide moiety, and the indoline (B122111) ring system. The expected non-covalent interactions for a hypothetical derivative are detailed in the table below, which illustrates the kind of data that can be obtained from an NCI analysis.

| Interaction Type | Interacting Groups | Sign(λ₂)ρ (a.u.) Range | Isosurface Color | Significance |

|---|---|---|---|---|

| Hydrogen Bond | Sulfonamide N-H and Acetyl C=O | -0.04 to -0.02 | Blue | Stabilizes the molecular conformation. |

| Van der Waals | Indoline ring and Methyl groups | -0.01 to 0.01 | Green | Contributes to overall molecular packing and stability. |

| π-π Stacking | Between two Indoline rings (intermolecular) | -0.015 to 0.015 | Green/Light Blue | Important for crystal packing and potential receptor binding. |

| Steric Repulsion | Within the acetyl and methyl groups in close proximity | 0.02 to 0.04 | Red | Defines the steric limits of the molecular conformation. |

The insights gained from NCI analysis are instrumental in understanding the structure-activity relationships (SAR) of this compound derivatives. By identifying which non-covalent interactions are critical for maintaining a specific conformation or for binding to a target protein, medicinal chemists can design more potent and selective analogs. For example, enhancing hydrogen bonding capabilities or optimizing van der Waals contacts can lead to improved biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Features with Biological Activity Profiles

The biological activity of indoline-5-sulfonamide (B1311495) derivatives is significantly influenced by substitutions at the N-1 position of the indoline (B122111) ring, modifications of the sulfonamide group, and alterations to the indoline ring itself. These modifications can dramatically alter the enzyme inhibitory potency and selectivity of the compounds.

Substitutions at the N-1 position of the indoline ring have been shown to be a key determinant of inhibitory activity against carbonic anhydrases, particularly the cancer-related isoforms CA IX and CA XII. nih.gov A comparative study of 1-acylindoline-5-sulfonamides and their 1-alkyl counterparts has revealed that the nature of this substituent profoundly affects potency.

Notably, the introduction of an acyl group at the N-1 position generally leads to a significant increase in inhibitory activity against CA XII when compared to a less polar alkyl substituent. nih.gov For instance, many 1-acylated indoline-5-sulfonamides exhibit inhibitory constants (Kᵢ) against CA XII in the range of 100 nM. nih.gov This suggests that the electronic properties and conformational effects imparted by the acyl group are favorable for binding to the active site of this particular isoform.

In contrast, the inhibitory activity against CA IX is highly dependent on the specific structure of the acyl moiety. The presence of 3-chlorobenzoyl and five-membered aromatic or saturated rings at the N-1 position has been found to notably enhance the affinity for CA IX. nih.gov This indicates that specific hydrophobic and electronic interactions between the N-1 substituent and the active site of CA IX are crucial for potent inhibition.

The following table summarizes the inhibitory activity of a selection of 1-substituted indoline-5-sulfonamides against four human carbonic anhydrase isoforms, illustrating the impact of the N-1 substituent.

| Compound | N-1 Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|---|

| 4a | Benzoyl | 89.4 | 23.4 | >10000 | 104.5 |

| 4f | 3-Chlorobenzoyl | 278.4 | 110.1 | 132.8 | 41.3 |

| 4g | 4-Chlorobenzoyl | 187.9 | 105.7 | 1045 | 43.1 |

| 4h | 3,4-Dichlorobenzoyl | 199.5 | 102.3 | 1203 | 45.2 |

| 10 | Benzyl | 98.6 | 25.6 | >10000 | 1205 |

The sulfonamide group is a critical pharmacophore for carbonic anhydrase inhibitors, as it coordinates with the zinc ion in the enzyme's active site. While the primary sulfonamide (-SO₂NH₂) is a well-established zinc-binding group, substitutions on the sulfonamide nitrogen can modulate the inhibitory profile.

Detailed structure-activity relationship studies on N-substituted sulfonamides have shown that mono-substitution on the sulfonamide nitrogen can be tolerated and in some cases, can enhance activity, whereas di-substitution generally leads to a loss of inhibitory potency. This is because a proton on the sulfonamide nitrogen is believed to be important for the binding mechanism.

In the specific context of 1-acetyl-N-methylindoline-5-sulfonamide, the presence of a methyl group on the sulfonamide nitrogen represents a mono-substitution. While direct experimental data for this specific compound is not extensively available in the reviewed literature, general principles of sulfonamide SAR suggest that this modification could influence the compound's binding affinity and selectivity profile. The electronic and steric effects of the methyl group could alter the coordination to the zinc ion and interactions with active site residues. For instance, in other series of sulfonamide inhibitors, N-alkylation has been shown to influence selectivity between different CA isoforms.

The indoline scaffold serves as the core structure for this class of inhibitors, and modifications to this ring system can have a substantial impact on biological activity. One approach to understanding the role of the indoline ring is through "scaffold hopping," where it is replaced by a structurally similar moiety.

A comparison between 1-aminoindane-5-sulfonamide and its indoline analog, 1-acylindoline-5-sulfonamide, reveals the importance of the indoline core. The replacement of the 1-aminoindane scaffold with an indoline ring generally leads to a significant increase in inhibitory activity against the cytosolic isoforms CA I and CA II. nih.gov However, for the cancer-related CA IX isoform, the 1-aminoindane scaffold appears to be preferred, suggesting that the subtle differences in the geometry and flexibility between the five-membered ring of indane and the fused ring system of indoline can dictate selectivity. nih.gov

These findings underscore that the indoline ring is not merely a passive scaffold but actively participates in the binding to the enzyme, and even minor structural changes can lead to profound differences in inhibitory potency and isoform selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For sulfonamide-based carbonic anhydrase inhibitors, QSAR studies have been employed to understand the physicochemical properties that govern their inhibitory potency.

Generally, the inhibitory potency of sulfonamides against carbonic anhydrases is highly dependent on the electronic properties of the sulfonamide group. These electronic characteristics are, in turn, influenced by the nature of the substituents on the aromatic or heterocyclic ring to which the sulfonamide is attached. Furthermore, the substituents themselves can engage in dispersion interactions with the enzyme active site.

Exploration of Selectivity Profiles across Enzyme Isoforms

A crucial aspect in the development of enzyme inhibitors for therapeutic use is their selectivity for the target enzyme over other related isoforms to minimize off-target effects. For indoline-5-sulfonamide derivatives, selectivity has been primarily investigated across different isoforms of carbonic anhydrase.

Studies on 1-acylated indoline-5-sulfonamides have demonstrated that it is possible to achieve a degree of selectivity for the cancer-related isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II. nih.gov For example, the 3-chlorobenzoyl derivative (4f) showed a significantly lower affinity for CA I and CA II compared to its potent inhibition of CA IX and CA XII. nih.gov Similarly, the 4-chloro (4g) and 3,4-dichloro (4h) derivatives also exhibited selectivity over the CA I and CA IX isoforms. nih.gov

The inhibition of CA IX and CA XII by 1-acylindoline-5-sulfonamides can vary by up to two orders of magnitude depending on the nature of the acyl group, highlighting the potential for fine-tuning the selectivity profile through synthetic modifications at the N-1 position. nih.gov The replacement of the indoline scaffold with 1-aminoindane also alters the selectivity profile, with the indoline core favoring inhibition of CA I and CA II, while the indane scaffold is preferred for CA IX inhibition. nih.gov

The table below presents the selectivity indices for selected 1-acylindoline-5-sulfonamides, calculated as the ratio of the inhibitory constant for off-target isoforms (CA I and CA II) to the target isoforms (CA IX and CA XII). A higher value indicates greater selectivity for the target isoform.

| Compound | N-1 Substituent | Selectivity Index (CA I/CA IX) | Selectivity Index (CA II/CA IX) | Selectivity Index (CA I/CA XII) | Selectivity Index (CA II/CA XII) |

|---|---|---|---|---|---|

| 4f | 3-Chlorobenzoyl | 2.10 | 0.83 | 6.74 | 2.67 |

| 4g | 4-Chlorobenzoyl | 0.18 | 0.10 | 4.36 | 2.45 |

| 4h | 3,4-Dichlorobenzoyl | 0.17 | 0.08 | 4.41 | 2.26 |

Molecular Docking and Dynamics Simulations for Ligand Target Interactions

Computational Docking Studies with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-acetyl-N-methylindoline-5-sulfonamide, these studies are essential for predicting its binding mode and affinity.

Prediction of Binding Poses and Orientations

Currently, there is no publicly available research that specifically details the prediction of binding poses and orientations for this compound with any target proteins. Such studies would typically involve docking the compound into the active site of a receptor to determine the most energetically favorable conformation.

Identification of Key Amino Acid Residues in Binding Sites

The identification of key amino acid residues that interact with a ligand is a critical outcome of molecular docking studies. However, for this compound, specific research identifying these residues is not available in the current scientific literature. These residues are fundamental in anchoring the ligand within the binding pocket.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions, Metal Chelation)

A detailed analysis of the intermolecular forces is necessary to understand the stability of the ligand-protein complex. While general sulfonamide derivatives are known to participate in various interactions, specific data on hydrogen bonding, pi-stacking, hydrophobic interactions, or metal chelation for this compound has not been reported.

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Changes

Molecular dynamics simulations provide insights into the dynamic nature of the ligand-protein complex over time, assessing its stability and any conformational changes. There are no published MD simulation studies specifically investigating the complex of this compound with a protein target. These simulations would be valuable for confirming the stability of docking poses and observing the flexibility of the binding site.

Binding Energy Calculations and Free Energy Perturbation (FEP) Approaches

Calculating the binding energy is a quantitative way to predict the affinity of a ligand for its target. Methods like Free Energy Perturbation (FEP) offer a more rigorous calculation. At present, there is no available data from such calculations for this compound.

Ligand Efficiency and Pharmacophore Modeling

Ligand efficiency metrics are used to optimize the selection of compounds during drug discovery. Pharmacophore modeling helps in identifying the essential structural features required for biological activity. Specific studies on the ligand efficiency and the development of a pharmacophore model for this compound are not found in the existing literature.

Future Directions and Emerging Research Avenues for Indoline Sulfonamide Analogues

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The biological activity of indoline-sulfonamide analogues is intrinsically linked to their structural features. Future research will prioritize the development of more efficient and versatile synthetic methods to expand the chemical space and generate novel derivatives with enhanced potency and selectivity.

Traditional synthesis of 1-acylated indoline-5-sulfonamides often involves a multi-step process starting with the protection of the indoline (B122111) nitrogen, followed by electrophilic chlorosulfonation, amidation to form the sulfonamide, deprotection, and final N-acylation. nih.gov While effective, this approach can be limiting. Modern synthetic strategies offer pathways to greater structural diversity.

Key areas for development include:

One-Pot Reactions: The integration of multiple synthetic steps into a single, seamless process, such as the palladium-catalyzed one-pot synthesis of substituted indoles, can significantly improve efficiency. acs.org Applying similar strategies to indoline-sulfonamides could streamline the creation of extensive compound libraries.

Late-Stage Functionalization: Developing methods for C-H functionalization would allow for the direct modification of the indoline core at later stages of the synthesis. This approach provides a powerful tool for rapidly creating analogues with diverse substitution patterns that are not accessible through traditional methods. acs.org

Scaffold Hopping: This technique involves replacing the central indoline core with other bioisosteric rings while retaining the key pharmacophoric features, like the sulfonamide group. nih.gov This can lead to the discovery of compounds with novel intellectual property and potentially improved pharmacological profiles.

Flow Chemistry: The use of continuous flow reactors for key synthetic steps, such as chlorosulfonation, can offer better control over reaction conditions, improve safety, and facilitate scalability. nih.gov

These advanced methodologies will be crucial for systematically exploring structure-activity relationships (SAR) and generating a wide array of analogues for biological screening.

Investigation of New Biological Targets and Pathways for Therapeutic Intervention

While much of the research on 1-acylated indoline-5-sulfonamides has focused on their role as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, the broader indoline-sulfonamide class holds potential against a wider range of targets. nih.gov Future investigations will aim to identify and validate these new targets to expand the therapeutic applications of these compounds.

Promising areas of exploration include:

Protein Kinases: Many sulfonamide-containing drugs are known to be potent kinase inhibitors. acs.org Given that kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical in cancer angiogenesis, designing indoline-sulfonamide analogues to target such enzymes is a logical next step. acs.org

Bacterial Enzymes: The discovery of indoline sulfonamides as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) opens a promising avenue for developing new antibiotics. nih.gov DapE is essential for bacterial survival but absent in humans, making it an attractive target for selective antibacterial agents. nih.gov

Metabolic Enzymes: N-phenylindoline-5-sulfonamide derivatives have been identified as potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a target for treating obesity and metabolic diseases. nih.gov This highlights the potential of this scaffold in addressing metabolic disorders.

Neurodegenerative Disease Targets: The sulfonamide moiety is present in drugs targeting central nervous system disorders. nih.gov Exploring the activity of indoline-sulfonamide analogues against targets relevant to Alzheimer's disease, such as cholinesterases (AChE, BChE) and monoamine oxidases (MAO), could yield novel neurotherapeutics. nih.gov

The following table summarizes potential new targets for indoline-sulfonamide analogues based on the known activities of related scaffolds.

| Target Class | Specific Example | Therapeutic Area |

| Protein Kinases | VEGFR-2 | Oncology |

| Bacterial Enzymes | DapE | Infectious Disease |

| Metabolic Enzymes | MGAT2 | Metabolic Disorders |

| Neurological Targets | Cholinesterases, MAO | Neurodegenerative Disease |

Application of Advanced Computational Techniques in Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. patsnap.comgoogle.com Their application to the design of indoline-sulfonamide analogues can rationalize experimental findings, predict the activity of novel compounds, and optimize lead candidates, thereby saving significant time and resources.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies have been successfully used to understand how indoline sulfonamides bind to the active sites of carbonic anhydrases and DapE, with the sulfonamide group often coordinating with a zinc ion in the enzyme's active site. nih.govnih.gov Future studies will use docking to screen virtual libraries of novel indoline-sulfonamide analogues against new targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By building robust QSAR models for indoline-sulfonamides, researchers can predict the inhibitory potency of newly designed molecules before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. patsnap.com This can help assess the stability of the interactions predicted by molecular docking and reveal key conformational changes that are crucial for biological activity.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A validated pharmacophore model for a specific target can be used to rapidly screen large chemical databases for novel indoline-sulfonamide scaffolds that fit the model. mdpi.com

These computational methods, when used in an integrated fashion, will guide the design of next-generation indoline-sulfonamide analogues with superior potency and target specificity.

Exploration of Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. researchgate.netsci-hub.se The traditional "one-target, one-drug" paradigm is often insufficient for treating such conditions. The development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—represents a promising therapeutic strategy. nih.govnih.gov

The versatile structure of sulfonamides makes them excellent candidates for designing multi-target agents. sci-hub.senih.gov Future research on indoline-sulfonamide analogues will increasingly focus on this paradigm.

Potential multi-target strategies include:

Dual Kinase/Carbonic Anhydrase Inhibition: In oncology, combining the anti-hypoxic effects of CA IX/XII inhibition with the anti-angiogenic effects of VEGFR-2 inhibition in a single molecule could lead to a powerful synergistic anticancer agent. nih.govacs.org

Combined Anticancer and MDR Reversal Agents: Some 1-acylated indoline-5-sulfonamides have been shown to inhibit CA XII and also reverse chemoresistance to drugs like doxorubicin. nih.gov Designing molecules that optimize both of these functions could overcome multidrug resistance (MDR) in cancer therapy.

Neuroinflammation and Enzyme Inhibition: For Alzheimer's disease, a single indoline-sulfonamide molecule could be designed to inhibit cholinesterases (to improve cognitive function) while also targeting pathways involved in neuroinflammation or oxidative stress. nih.govnih.gov

The design of MTDLs is a challenging endeavor that requires a deep understanding of the pathophysiology of the disease and the structure-activity relationships for each target. However, the potential to create more effective therapies for complex diseases makes this a critical and exciting direction for future research into indoline-sulfonamide analogues.

Q & A

Q. What computational strategies can predict the compound’s binding affinities with target proteins?

- Methodology : Perform molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100+ ns trajectories. Combine with MM-PBSA/GBSA for free-energy calculations. Validate predictions with SPR (surface plasmon resonance) for experimental KD values .

Q. How can researchers address discrepancies in pharmacological data across different studies?

- Methodology : Conduct meta-analysis of existing data, focusing on variables like assay conditions (pH, temperature), cell line passage numbers, and solvent effects (DMSO concentration). Replicate experiments under standardized protocols and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What considerations are critical for in vivo toxicity studies of this compound?

- Methodology : Follow OECD guidelines for acute toxicity (LD50 determination in rodents) and subchronic studies (28-day exposure). Monitor hepatic/kidney function markers (ALT, creatinine). Include histopathology and dose-response modeling. Ensure compliance with IACUC protocols .

Q. How to resolve conflicting spectral data during structural elucidation?

- Methodology : Cross-validate using complementary techniques:

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- IR spectroscopy for acetyl C=O stretch verification (~1700 cm⁻¹).

- LC-MS/MS to detect trace impurities affecting interpretation .

Data Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.